(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran

Description

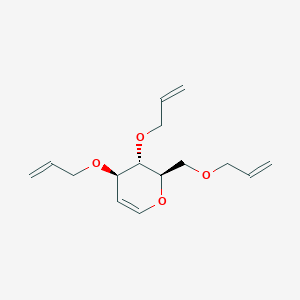

This compound is a stereochemically defined 3,4-dihydro-2H-pyran derivative featuring three allyloxy substituents: two at positions 3 and 4 and one as a (allyloxy)methyl group at position 2. The allyloxy groups confer unique reactivity and flexibility due to their unsaturated propenyl chains, making the molecule valuable in organic synthesis, particularly in protective group strategies and cyclization reactions. Its stereochemistry ((2R,3S,4R)) is critical for dictating spatial interactions in catalytic or binding applications .

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(2R,3S,4R)-3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2/t13-,14-,15+/m1/s1 |

InChI Key |

GMXNBEFAYKHZCQ-KFWWJZLASA-N |

Isomeric SMILES |

C=CCOC[C@@H]1[C@H]([C@@H](C=CO1)OCC=C)OCC=C |

Canonical SMILES |

C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran typically involves the use of allyl alcohol and a suitable dihydropyran precursor. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the dihydropyran precursor to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran can undergo various types of chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.

Scientific Research Applications

(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The allyloxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The dihydropyran ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

a) Electron-Donating vs. Electron-Withdrawing Groups

- Target Compound : The allyloxy groups are electron-donating, enhancing nucleophilicity at the pyran oxygen and promoting reactions like acid-catalyzed rearrangements or Diels-Alder cycloadditions.

- Analogs with Benzoyl/Dichlorobenzoyl Groups: Compounds such as 3-(4-methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) and 3-(3,4-dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) () feature electron-withdrawing benzoyl substituents. These groups stabilize the carbonyl oxygen, directing reactivity toward electrophilic substitutions or condensations. The dichlorobenzoyl group in 8c further increases electrophilicity, leading to higher melting points (178°C vs. 125°C for 8b) due to enhanced intermolecular interactions .

b) Fluorinated Analogs

- Trifluoromethyl-Substituted Pyrans : describes 2,4-diethoxy-6-trifluoromethyl-3,4-dihydro-2H-pyran (1), where the trifluoromethyl group introduces strong electron-withdrawing effects and steric bulk. This alters reaction pathways; for example, in acetonitrile, it forms 4-aryl-4H-pyrans (3), while in trifluoroacetic acid, it yields 4-aryl-2-ethoxy dihydropyrans (2). The target compound, lacking fluorine, would exhibit distinct acid sensitivity and regioselectivity .

Stereochemical and Steric Considerations

- Stereochemistry : The (2R,3S,4R) configuration of the target compound contrasts with analogs like (2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran (). The stereochemistry influences hydrogen bonding and packing efficiency, affecting physical properties such as solubility and crystallinity.

- For instance, the synthesis of pyrano[4,3-b]pyranones (8) in requires bulky intermediates, whereas the target compound’s allyl groups may facilitate intramolecular additions with lower steric hindrance .

Physical and Spectral Properties

| Compound | Melting Point (°C) | Yield (%) | Key Spectral Features (¹H NMR) |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Expected allyloxy signals: δ 5.8–5.2 (m, CH₂=CH), 4.0–3.8 (d, OCH₂) |

| 8b (Methoxybenzoyl analog) | 125 | 50 | δ 7.8 (d, aromatic), 3.9 (s, OCH₃) |

| 8c (Dichlorobenzoyl analog) | 178 | 53 | δ 7.5–7.3 (m, aromatic), 2.4 (s, CH₃) |

| 2 (Trifluoromethyl analog) | Not reported | Not reported | δ 4.5 (q, OCH₂CF₃), 1.3 (t, CH₃) |

Biological Activity

The compound (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran is a pyran derivative that has garnered attention for its potential biological activities. Pyran-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

- Molecular Formula : C₁₈H₃₄O₇

- Molecular Weight : 354.46 g/mol

- CAS Number : 112945-52-5

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of pyran derivatives. Specifically, this compound has been evaluated for its ability to inhibit key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : The compound demonstrated significant inhibition of α-amylase activity, which is crucial for carbohydrate digestion. This inhibition can lead to reduced glucose absorption in the intestines.

- α-Glucosidase Inhibition : Similarly, it showed promising results in inhibiting α-glucosidase, another enzyme that plays a role in glucose metabolism. This dual inhibition mechanism is beneficial for managing postprandial blood glucose levels.

| Activity Type | Inhibition Percentage (%) |

|---|---|

| α-Amylase | 55.2 |

| α-Glucosidase | 78.2 |

These results indicate that the compound may serve as a potential therapeutic agent for diabetes management by regulating blood sugar levels .

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays:

- DPPH Radical Scavenging : The compound exhibited strong radical scavenging activity against DPPH radicals, indicating its potential to neutralize free radicals and reduce oxidative stress.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 68.58 |

This suggests that the compound may have protective effects against oxidative damage associated with various diseases .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. The biological activity of this compound also extends to anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro.

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of pyran derivatives similar to this compound:

- Study on Antidiabetic Effects : A study highlighted the effectiveness of pyran derivatives in inhibiting carbohydrate-hydrolyzing enzymes. The results indicated that these compounds could lower blood glucose levels effectively when tested on diabetic animal models .

- Antioxidant Research : Another research effort focused on the antioxidant capacity of pyran derivatives. It was found that compounds with similar structures could significantly scavenge free radicals and protect cellular components from oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.